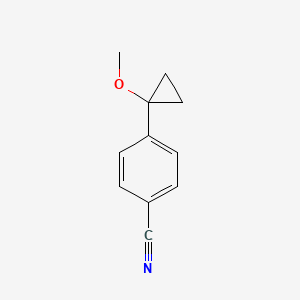
4-(1-Methoxycyclopropyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methoxycyclopropyl)benzonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, where a methoxycyclopropyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(1-Methoxycyclopropyl)benzonitrile involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxybenzaldehyde oxime, which is then dehydrated to produce 4-methoxybenzonitrile . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through a “one-pot” method. This involves oximating 4-methoxybenzaldehyde in an organic solvent in the presence of an oximating agent, followed by dehydration with a dehydrating agent . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methoxycyclopropyl)benzonitrile undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where the methoxy group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Typically performed using palladium on carbon (Pd/C) as a catalyst in a stirred autoclave.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for introducing halogen atoms.
Major Products Formed
Scientific Research Applications
4-(1-Methoxycyclopropyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(1-Methoxycyclopropyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzonitrile: A simpler analogue with a methoxy group directly attached to the benzene ring.
4-(Trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of a methoxycyclopropyl group.
4-Chlorobenzonitrile: Features a chlorine atom in place of the methoxycyclopropyl group.
Uniqueness
4-(1-Methoxycyclopropyl)benzonitrile is unique due to the presence of the methoxycyclopropyl group, which imparts distinct chemical and physical properties compared to its simpler analogues
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(1-methoxycyclopropyl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-13-11(6-7-11)10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3 |
InChI Key |
DWLPTSLRCSXMDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxaspiro[5.7]tridecan-4-ol](/img/structure/B15332925.png)

![1-Oxa-4-azaspiro[5.5]undecane-3,5-dione](/img/structure/B15332933.png)
![2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B15332934.png)



![2-(2-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15332969.png)
![3-[3,4-Bis(benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15332976.png)




